9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide
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Overview
Description
9-Thiabicyclo[421]nona-2,4,7-triene 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H8O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
. Industrial production would likely involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Parent thiabicyclo compound.
Substitution: Functionalized derivatives depending on the substituents used.
Scientific Research Applications
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide involves its interaction with various molecular targets. The compound’s sulfur dioxide moiety can participate in redox reactions, influencing cellular pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: A similar compound with additional methyl groups.
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide: A related compound with a different degree of unsaturation.
Uniqueness
9-Thiabicyclo[421]nona-2,4,7-triene 9,9-dioxide is unique due to its specific bicyclic structure and the presence of the sulfur dioxide moiety
Properties
CAS No. |
37835-59-9 |
---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
9λ6-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide |
InChI |
InChI=1S/C8H8O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1-8H |
InChI Key |
OVZVXDPTHHIKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(S2(=O)=O)C=C1 |
Origin of Product |
United States |
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